![molecular formula C18H18F2N6O4S3 B11411294 7-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11411294.png)
7-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound 7-{2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule that features a unique combination of functional groups, including a pyrazole ring, a thiadiazole ring, and a bicyclic β-lactam structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. The pyrazole intermediate can be synthesized through the reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole with acetic anhydride. The thiadiazole intermediate is prepared by reacting 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate alkylating agent.
The final step involves the coupling of these intermediates with a β-lactam core, which is achieved through a series of amide bond formations and cyclization reactions under controlled conditions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with the reactions being carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the β-lactam structure can be reduced to alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its structural similarity to known antibiotics.
Medicine: Studied for its potential therapeutic effects and as an impurity in the production of certain antibiotics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with bacterial enzymes, particularly those involved in cell wall synthesis. The β-lactam structure allows it to inhibit the activity of penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Cefazolin: An antibacterial compound derived from 7-amino-cephalosporanic acid.
Cefuroxime: Another β-lactam antibiotic with a similar mechanism of action.
Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity.
Uniqueness
The uniqueness of 7-{2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID lies in its combination of a difluoromethyl-pyrazole moiety with a thiadiazole ring and a β-lactam core. This structure imparts unique chemical properties and potential biological activities that distinguish it from other β-lactam antibiotics .
Properties
Molecular Formula |
C18H18F2N6O4S3 |
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Molecular Weight |
516.6 g/mol |
IUPAC Name |
7-[[2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18F2N6O4S3/c1-7-3-10(14(19)20)24-25(7)4-11(27)21-12-15(28)26-13(17(29)30)9(5-31-16(12)26)6-32-18-23-22-8(2)33-18/h3,12,14,16H,4-6H2,1-2H3,(H,21,27)(H,29,30) |
InChI Key |
ZSZSAKWJVDKMID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O)C(F)F |
Origin of Product |
United States |
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